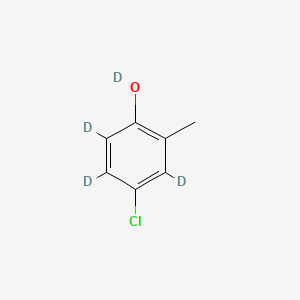

4-Chloro-2-methylphenol-d4

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7ClO |

|---|---|

Molekulargewicht |

146.61 g/mol |

IUPAC-Name |

1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |

InChI |

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |

InChI-Schlüssel |

RHPUJHQBPORFGV-KVJLOAJYSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])C)[2H])Cl)[2H] |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylphenol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methylphenol-d4, a deuterated analog of 4-chloro-2-methylphenol. It is primarily utilized as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide details its chemical and physical properties, provides insights into its synthesis, and outlines its principal applications in analytical chemistry. Experimental protocols for its use as an internal standard are also discussed, along with relevant spectral data for its non-deuterated counterpart, which serves as a crucial analytical reference.

Introduction

This compound is a stable isotope-labeled compound where four hydrogen atoms on the phenyl ring and the hydroxyl group have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its natural counterpart, 4-chloro-2-methylphenol, while maintaining nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for quantitative analysis, as it co-elutes with the analyte of interest but can be distinguished by its mass in a mass spectrometer. The use of deuterated internal standards is a widely accepted practice to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response.

Chemical and Physical Properties

The chemical and physical properties of this compound are closely related to its non-deuterated form, 4-Chloro-2-methylphenol. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | 4-Chloro-o-cresol-d4, 5-Chloro-2-hydroxytoluene-d4 | [1] |

| CAS Number | 1219804-06-4 | [2] |

| Molecular Formula | C₇H₃D₄ClO | [2] |

| Molecular Weight | 146.61 g/mol | [2] |

| Purity | 99.62% | [1] |

| Appearance | Solid | - |

| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Properties of Unlabeled 4-Chloro-2-methylphenol (for comparison):

| Property | Value | Reference |

| CAS Number | 1570-64-5 | |

| Molecular Formula | C₇H₇ClO | |

| Molecular Weight | 142.58 g/mol | |

| Melting Point | 43-46 °C | |

| Boiling Point | 220-225 °C | |

| Appearance | Crystals |

Synthesis of Deuterated Phenols

General Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes a general method for the deuteration of phenols using a polymer-supported acid catalyst, such as Amberlyst-15.

Materials:

-

Phenolic compound (e.g., 4-Chloro-2-methylphenol)

-

Deuterium oxide (D₂O)

-

Amberlyst-15 resin (or other suitable acid catalyst)

-

Sealable reaction vessel

-

Solvent for purification (e.g., methanol)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound in deuterium oxide (D₂O).

-

Catalysis: Add the dried Amberlyst-15 resin to the solution.

-

Reaction: Seal the vessel and heat the mixture. The reaction time and temperature will depend on the specific phenolic compound and desired level of deuteration.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the resin. The resin can be washed with a suitable solvent (e.g., methanol) to recover any adsorbed product. The filtrate, containing the deuterated phenolic compound, can be lyophilized to remove the D₂O. Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Synthesis:

References

4-Chloro-2-methylphenol-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Chloro-2-methylphenol-d4, the deuterated analogue of 4-Chloro-2-methylphenol. This stable isotope-labeled compound is a critical tool in analytical chemistry, primarily serving as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its applications extend to its use as a tracer in pharmacokinetic and metabolic studies.[1] This guide details its chemical and physical properties, outlines a general experimental workflow for its use, and presents relevant technical data to support its application in research and development.

Chemical and Physical Properties

This compound is a solid, white to off-white substance at room temperature.[1] Its core structure is that of o-cresol, with a chlorine atom para to the hydroxyl group and four deuterium atoms replacing hydrogens on the aromatic ring and the hydroxyl group. The key physical and chemical properties are summarized in the table below, with data for the unlabeled parent compound provided for comparison.

| Property | This compound | 4-Chloro-2-methylphenol (Unlabeled) |

| Synonyms | 4-Chloro-o-cresol-d4, 5-Chloro-2-hydroxytoluene-d4 | 4-Chloro-o-cresol, 2-Methyl-4-chlorophenol, PCOC |

| CAS Number | 1219804-06-4[1] | 1570-64-5[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₇H₃D₄ClO[1] | C₇H₇ClO[2][3][4][5][8][9][10][11] |

| Molecular Weight | 146.61 g/mol [1] | 142.58 g/mol [2][3][5][6][7][8][9][10][11][12] |

| Appearance | White to off-white solid[1] | White to off-white crystalline solid, sometimes beige or dark red flakes with a waxy texture[2][3][8][13] |

| Melting Point | Not specified | 43 - 46 °C[6][13] |

| Boiling Point | Not specified | 220 - 225 °C @ 760 mmHg[6][13] |

| Purity | ≥ 99% (e.g., 99.62%)[1][8] | ≥ 96-97%[4] |

| Storage | 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month)[1] | Room temperature[8] |

| SMILES | CC1=C(C([2H])=C([2H])C(Cl)=C1[2H])O[2H][1] | CC1=C(C=CC(=C1)Cl)O[2][4] |

Applications in Research

The primary utility of this compound stems from its isotopic labeling. The deuterium atoms increase its mass by four atomic mass units compared to its unlabeled counterpart, without significantly altering its chemical behavior. This mass difference is easily distinguishable by mass spectrometry.

-

Internal Standard: The most common application is as an internal standard in quantitative mass spectrometry.[1] A known amount of the deuterated standard is spiked into a sample containing the unlabeled analyte (4-Chloro-2-methylphenol). Because the labeled and unlabeled compounds have nearly identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time), any sample loss or variation during sample preparation and analysis affects both compounds equally. The ratio of the analyte's signal to the internal standard's signal is used to accurately calculate the analyte's concentration.

-

Tracer Studies: Deuterium labeling allows the compound to be used as a tracer in drug development.[1] By administering the labeled compound, researchers can track its metabolic fate, identify metabolites, and study its pharmacokinetic profile without interference from endogenous levels of the unlabeled compound.[1]

Experimental Protocols and Methodologies

While specific protocols are highly dependent on the analytical matrix and instrumentation, a general workflow for using this compound as an internal standard in a quantitative LC-MS analysis is described below.

Methodology: Quantitative Analysis of 4-Chloro-2-methylphenol in a Sample Matrix using LC-MS

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the unlabeled analyte (4-Chloro-2-methylphenol) in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a separate stock solution of the internal standard (this compound) in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by performing serial dilutions of the analyte stock solution to cover the expected concentration range in the samples.

-

Spike each calibration standard (and a blank sample) with a fixed, known concentration of the internal standard solution. This ensures the internal standard concentration is constant across all calibration points.

-

-

Sample Preparation:

-

Accurately measure a known volume or weight of the unknown sample (e.g., plasma, water, soil extract).

-

Spike the unknown sample with the same fixed concentration of the internal standard solution used for the calibration standards.

-

Perform necessary sample cleanup or extraction (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase to be used for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and unknown samples into the LC-MS system.

-

Develop a chromatographic method (e.g., using a C18 column) to separate the analyte from other matrix components. The deuterated internal standard will co-elute with the unlabeled analyte.

-

Configure the mass spectrometer (e.g., a triple quadrupole instrument) to operate in Multiple Reaction Monitoring (MRM) mode.

-

Set a transition for the unlabeled analyte (e.g., m/z 141 -> 105, based on its fragmentation pattern).

-

Set a separate transition for the deuterated internal standard (e.g., m/z 145 -> 109).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

-

Construct a calibration curve by plotting this peak area ratio against the known concentration of the analyte in the calibration standards.

-

Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of 4-Chloro-2-methylphenol in the original sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of using this compound as an internal standard for quantitative analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Available Spectroscopic Data

Vendors of this compound typically provide a certificate of analysis that includes spectroscopic data to confirm its identity and purity. Available data includes:

-

¹H-NMR (Proton NMR): Confirms the structure and isotopic labeling by showing the absence of proton signals at the deuterated positions.

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Used to assess the chemical purity of the compound.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound. The NIST Chemistry WebBook provides mass spectral data for the unlabeled parent compound, which can be used as a reference.[5][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-2-methylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 6. accustandard.com [accustandard.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 10. 4-Chloro-2-methylphenol | 1570-64-5 [chemicalbook.com]

- 11. fishersci.ca [fishersci.ca]

- 12. Phenol, 4-chloro-2-methyl- (CAS 1570-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Chloro-2-methylphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-Chloro-2-methylphenol-d4, a deuterated analog of 4-Chloro-2-methylphenol. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines two primary synthetic strategies for deuterium incorporation: Platinum-catalyzed H-D exchange and acid-catalyzed H-D exchange. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable method for their applications.

Introduction

4-Chloro-2-methylphenol is a chlorinated aromatic organic compound with applications as a disinfectant and preservative. Its deuterated isotopologue, this compound, is of significant interest in the pharmaceutical and life sciences. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater mass to the molecule without altering its chemical properties. This mass difference is readily detectable by mass spectrometry, making this compound an ideal internal standard for quantifying its non-labeled counterpart in complex biological matrices. Furthermore, the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can slow down metabolic processes, making deuterated compounds useful for studying drug metabolism pathways.

This guide focuses on established methods for hydrogen-deuterium (H-D) exchange on the aromatic ring of 4-Chloro-2-methylphenol to produce the desired d4 isotopologue.

Synthetic Strategies

The synthesis of this compound from the non-labeled precursor can be efficiently achieved through H-D exchange reactions. The hydroxyl and methyl groups on the aromatic ring activate the ortho and para positions for electrophilic substitution, facilitating the replacement of hydrogen with deuterium. Two robust and widely applicable methods are detailed below.

Method 1: Platinum-Catalyzed Hydrogen-Deuterium Exchange

Platinum on carbon (Pt/C) is an effective heterogeneous catalyst for the H-D exchange on aromatic rings.[1][2] This method utilizes deuterium oxide (D₂O) as the deuterium source in the presence of hydrogen gas, which activates the catalyst. The reaction can often be performed under relatively mild conditions, offering high deuterium incorporation.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine 4-Chloro-2-methylphenol (1.0 eq), 10% Platinum on carbon (0.1 eq), and Deuterium oxide (D₂O, 20 eq).

-

Atmosphere Exchange: Seal the vessel and purge with hydrogen gas (H₂) three times to ensure an inert atmosphere and to activate the catalyst.

-

Reaction Conditions: Pressurize the vessel with H₂ gas (1 atm) and heat the mixture to 80-100°C with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals, or by LC-MS to monitor the mass shift.

-

Work-up: After completion (typically 24-48 hours), cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the mixture through a pad of celite to remove the Pt/C catalyst, washing with a suitable organic solvent (e.g., ethyl acetate). The filtrate is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Method 2: Acid-Catalyzed Hydrogen-Deuterium Exchange

Strong acids can catalyze the electrophilic aromatic substitution of hydrogen with deuterium.[3][4][5] Deuterated sulfuric acid (D₂SO₄) or a solid-supported acid like Amberlyst 15 in the presence of D₂O are commonly used. This method is particularly effective for activated aromatic systems like phenols.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-Chloro-2-methylphenol (1.0 eq) in an excess of Deuterium oxide (D₂O, 50 eq) in a sealed reaction tube.

-

Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 0.2 eq) or dry Amberlyst-15 resin to the solution.

-

Reaction Conditions: Heat the mixture to 110°C with stirring for 24 hours in a sealed vessel to prevent the loss of D₂O.

-

Monitoring: Monitor the reaction by ¹H NMR spectroscopy to determine the extent of deuterium incorporation.

-

Work-up: Cool the reaction mixture to room temperature. If using D₂SO₄, neutralize the reaction with a saturated solution of sodium bicarbonate. If using Amberlyst-15, simply filter off the resin.

-

Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification can be achieved via column chromatography.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. The values presented for yield and isotopic purity are typical for these types of reactions and may vary based on specific experimental conditions.

| Parameter | Method 1: Pt-Catalyzed Exchange | Method 2: Acid-Catalyzed Exchange |

| Starting Material | 4-Chloro-2-methylphenol | 4-Chloro-2-methylphenol |

| Key Reagents | 10% Pt/C, D₂O, H₂ | D₂SO₄ or Amberlyst-15, D₂O |

| Typical Reaction Temp. | 80-100°C | 110°C |

| Typical Reaction Time | 24-48 hours | 24 hours |

| Typical Yield | 70-85% | 65-80% |

| Isotopic Purity (%D) | >95% | >95% |

| Purification Method | Column Chromatography | Column Chromatography |

Visualization of Synthetic Pathways and Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the reaction pathways and experimental workflows.

Caption: Synthetic routes to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through either platinum-catalyzed or acid-catalyzed hydrogen-deuterium exchange. Both methods offer high levels of deuterium incorporation and good yields. The choice between the two protocols may depend on the availability of reagents and equipment, as well as the scale of the synthesis. The platinum-catalyzed method generally proceeds under milder temperature conditions, while the acid-catalyzed method may be simpler to set up for smaller-scale preparations. This guide provides the necessary foundational information for researchers to successfully prepare this compound for their specific research needs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-2-methylphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Chloro-2-methylphenol-d4, a deuterated stable isotope-labeled internal standard. It covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and application in quantitative analysis.

Chemical Identity and Structure

This compound is the deuterated analogue of 4-Chloro-2-methylphenol. In this molecule, four hydrogen atoms have been replaced by deuterium.

-

CAS Number: 1219804-06-4

-

Chemical Formula: C₇H₃D₄ClO

-

Synonyms: 4-Chloro-o-cresol-d4, 4-Chlorocresol-d4, 5-Chloro-2-hydroxytoluene-d4

The chemical structure of this compound is a benzene ring substituted with a hydroxyl group, a chlorine atom, and a methyl group, with deuterium atoms incorporated into the aromatic ring and the hydroxyl group.

Chemical Structure:

(Note: The exact positions of the four deuterium atoms can vary depending on the synthesis method, but they typically replace hydrogens on the aromatic ring and the hydroxyl group.)

Physicochemical Properties

The physicochemical properties of this compound are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. The following table summarizes key properties for both compounds.

| Property | This compound | 4-Chloro-2-methylphenol |

| CAS Number | 1219804-06-4 | 1570-64-5 |

| Molecular Formula | C₇H₃D₄ClO | C₇H₇ClO |

| Molecular Weight | 146.61 g/mol | 142.58 g/mol |

| Appearance | White to off-white solid | White to cream to brown crystals or powder[1] |

| Melting Point | Not specified | 43-46 °C |

| Boiling Point | Not specified | 220-225 °C |

| Purity | Typically ≥98% (isotopic purity) | ≥97% (chemical purity) |

| Solubility | Soluble in organic solvents | Limited solubility in water; soluble in ethanol, acetone, and ether[1] |

Experimental Protocols

This section details the methodologies for the synthesis of deuterated phenols and a representative analytical application using this compound as an internal standard.

Synthesis of Deuterated Phenols

The introduction of deuterium into phenolic compounds is most commonly achieved through hydrogen-deuterium (H-D) exchange reactions.[2][3] Acid-catalyzed deuteration is a common method.

Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15) [3]

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve the phenolic compound (e.g., 4-Chloro-2-methylphenol) (2 mmol) in deuterium oxide (D₂O, 12 mL).

-

Catalyst Addition: Add the dry Amberlyst-15 catalyst resin (100 mg per 100 mg of phenol).

-

Reaction: Heat the mixture for 24 hours at 110°C in an oil bath, with the exclusion of light.

-

Work-up and Purification:

-

After cooling, filter the mixture to remove the resin.

-

The filtrate can be used directly, or the deuterated phenol can be extracted after neutralizing the solution.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Application in Quantitative Analysis: GC-MS Analysis of Chlorophenols in Water

This compound is an ideal internal standard for the quantification of 4-Chloro-2-methylphenol and other related chlorophenolic compounds in environmental samples.[4] The following is a representative protocol for the analysis of chlorophenols in water by gas chromatography-mass spectrometry (GC-MS) following in-situ acetylation.[5]

Protocol: GC-MS Analysis of Chlorophenols in Water

-

Sample Preparation and In-situ Acetylation:

-

To a 300 mL aliquot of the aqueous sample, add a known amount of this compound as the internal standard.

-

Neutralize the sample with potassium carbonate.

-

Buffer the sample with potassium carbonate to a pH of 9 to 11.5 to form the phenolate ions.

-

Add acetic anhydride to the sample to convert the phenolate ions to their acetate derivatives in the aqueous matrix.

-

Extract the resulting phenolic acetates with hexane.

-

Concentrate the hexane extract to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A low polarity silarylene phase capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analytes and the internal standard.

-

-

-

Data Analysis:

-

Identify the analytes and the internal standard based on their retention times and specific mass-to-charge ratios (m/z).

-

Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analytes.

-

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflows described in the experimental protocols.

Caption: Synthesis workflow for deuterated phenols.

Caption: Analytical workflow for chlorophenol quantification.

References

physical characteristics of 4-Chloro-2-methylphenol-d4

An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-2-methylphenol-d4

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of this compound. Given that this compound is a deuterated analogue, specific experimental data for its physical characteristics are limited. The data presented are primarily based on its non-deuterated counterpart, 4-Chloro-2-methylphenol (CAS: 1570-64-5), and should be considered a close approximation unless otherwise specified. The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis.[1]

Data Presentation: Physical and Chemical Properties

The quantitative data for this compound and its non-deuterated analogue are summarized in the table below. Deuteration minimally affects most bulk physical properties, with the most notable change being the increase in molecular weight.

| Property | Value | Notes |

| Chemical Name | This compound | Synonyms include 4-Chloro-o-cresol-d4.[1] |

| Molecular Formula | C₇H₃D₄ClO | Based on the structure of 4-Chloro-2-methylphenol with four deuterium atoms. |

| Molecular Weight | 146.61 g/mol | This value is specific to the deuterated compound.[1] The molecular weight of the non-deuterated form is 142.58 g/mol .[2][3] |

| Appearance | White to off-white or beige crystalline solid.[4] | Data is for the non-deuterated analogue. Some sources describe it as crystals, powder, or a fused solid.[5] It may also appear as dark red flakes with a waxy texture.[2][4] |

| Melting Point | 43 - 46 °C (109.4 - 114.8 °F) | This is the range for the non-deuterated compound.[6][7][8][9] Other sources provide a slightly wider range of 42.0-51.0 °C.[5] |

| Boiling Point | 220 - 225 °C (428 - 437 °F) at 760 mmHg | This is the range for the non-deuterated compound.[6][7][9][10] |

| Solubility | Limited solubility in water.[4] Soluble in organic solvents such as ethanol, acetone, ether, and aromatic solvents.[4][11] | For the non-deuterated analogue, water solubility is reported as <0.1 g/100 mL at 15 °C.[4] Another source specifies a solubility of 7.6 g/L at 25°C.[11] It is readily soluble in caustic soda solutions.[11] |

| Odor | Faint, characteristic phenolic odor.[2][4] | Data is for the non-deuterated analogue. |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point is a critical physical property for identifying and assessing the purity of a solid substance. The following is a standard protocol for its determination.

Objective: To determine the melting point range of a solid sample using a capillary melting point apparatus.

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point and broaden the range.[12]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.[12][13]

-

-

Packing the Sample:

-

Invert the capillary tube so the sealed end is facing down and tap it gently on a hard surface to move the solid to the bottom.[12]

-

To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. The bouncing action will compact the solid.[12][13]

-

Repeat loading and packing until the sample height in the capillary tube is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[14]

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[14]

-

If the approximate melting point is unknown, perform a rapid preliminary heating (e.g., 10-20 °C/minute) to get an estimated range.[13]

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.[14]

-

Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.[13][15]

-

-

Data Recording:

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.

-

The recorded melting point should be reported as a range (e.g., 43-45 °C).

-

Mandatory Visualization

As this compound is primarily used as an internal standard in quantitative analytical chemistry, the following diagram illustrates its role in a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.[1][16]

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-chloro-2-methyl- (CAS 1570-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-2-methylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-Chloro-2-methylphenol 97 1570-64-5 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-Chloro-2-methylphenol 97 1570-64-5 [sigmaaldrich.com]

- 9. 4-Chloro-2-methylphenol | 1570-64-5 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-2-methylphenol, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

Applications of Deuterated 4-Chloro-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated 4-Chloro-2-methylphenol, a critical tool in modern analytical and metabolic research. This isotopically labeled compound serves as an invaluable internal standard for quantitative analysis and as a probe for elucidating metabolic pathways. This document outlines its primary applications, presents relevant quantitative data, details experimental protocols, and visualizes key workflows and metabolic processes.

Core Applications of Deuterated 4-Chloro-2-methylphenol

Deuterated 4-Chloro-2-methylphenol, most commonly available as 4-Chloro-2-methylphenol-d4, is primarily utilized in two key areas of scientific research:

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to the non-deuterated analyte, deuterated 4-Chloro-2-methylphenol is an ideal internal standard for mass spectrometry-based quantification (LC-MS/MS, GC-MS). It co-elutes with the target analyte but is distinguishable by its higher mass, allowing for accurate correction of matrix effects, variations in sample preparation, and instrument response. This significantly enhances the precision and accuracy of quantitative methods for detecting 4-Chloro-2-methylphenol in various matrices, including environmental and biological samples.

-

Metabolic and Pharmacokinetic Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond. By strategically placing deuterium atoms on the molecule, researchers can investigate the metabolic fate of 4-Chloro-2-methylphenol. This includes identifying sites of metabolism, determining the role of specific enzymes (such as cytochrome P450s), and understanding how structural modifications affect the compound's pharmacokinetic profile.

Quantitative Data for Analytical Methods

The following tables summarize typical quantitative parameters for the analysis of 4-Chloro-2-methylphenol using its deuterated analog as an internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Parameters for the Analysis of 4-Chloro-2-methylphenol

| Parameter | 4-Chloro-2-methylphenol | This compound (Internal Standard) |

| Precursor Ion (m/z) | 141.0 | 145.0 |

| Product Ion (m/z) | 105.0 | 109.0 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 20 | 20 |

| Cone Voltage (V) | 25 | 25 |

Table 2: Chromatographic Conditions for the Analysis of 4-Chloro-2-methylphenol

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Retention Time | ~ 5.2 minutes |

Experimental Protocols

Protocol for the Quantitative Analysis of 4-Chloro-2-methylphenol in Water Samples using Isotope Dilution LC-MS/MS

This protocol describes the determination of 4-Chloro-2-methylphenol in water samples using deuterated 4-Chloro-2-methylphenol as an internal standard.

1. Sample Preparation: a. To a 100 mL water sample, add 100 µL of a 1 µg/mL solution of this compound in methanol. b. Acidify the sample to pH 2 with hydrochloric acid. c. Perform a liquid-liquid extraction with three 20 mL portions of dichloromethane. d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Inject 10 µL of the prepared sample into the LC-MS/MS system. b. Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

3. Quantification: a. Create a calibration curve by plotting the ratio of the peak area of 4-Chloro-2-methylphenol to the peak area of this compound against the concentration of 4-Chloro-2-methylphenol. b. Determine the concentration of 4-Chloro-2-methylphenol in the sample from the calibration curve.

Protocol for In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of 4-Chloro-2-methylphenol using human liver microsomes and its deuterated analog for accurate quantification.

1. Incubation: a. Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and magnesium chloride (5 mM) in a phosphate buffer (100 mM, pH 7.4). b. Pre-incubate the mixture at 37 °C for 5 minutes. c. Initiate the reaction by adding 4-Chloro-2-methylphenol to a final concentration of 1 µM. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing 100 ng/mL of this compound.

2. Sample Processing: a. Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins. b. Transfer the supernatant to a new tube and evaporate to dryness. c. Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples by LC-MS/MS as described in the previous protocol. b. Determine the percentage of 4-Chloro-2-methylphenol remaining at each time point by comparing the peak area ratio of the analyte to the internal standard. c. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

Caption: Workflow for quantitative analysis of 4-Chloro-2-methylphenol.

Caption: Putative metabolic pathways of 4-Chloro-2-methylphenol.

The Gold Standard in Quantitative Analysis: A Technical Guide to 4-Chloro-2-methylphenol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Chloro-2-methylphenol-d4, a deuterated internal standard, and its application in robust and accurate quantitative analytical methods. The use of stable isotope-labeled internal standards is paramount in modern analytical chemistry, particularly within the pharmaceutical and environmental sciences, to correct for variability in sample preparation and analysis. This document details the underlying principles, experimental protocols, and data presentation for methods employing this compound.

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the isotopic substitution.

This compound is the deuterium-labeled analogue of 4-Chloro-2-methylphenol. The four deuterium atoms increase its molecular weight, allowing it to be distinguished from the native analyte by a mass spectrometer. As the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization, chromatography, and ionization.[2] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any losses or variations during the analytical workflow can be effectively corrected for, leading to highly reliable and accurate quantification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for method development.

| Property | 4-Chloro-2-methylphenol | This compound |

| Molecular Formula | C₇H₇ClO | C₇H₃D₄ClO |

| Molecular Weight | 142.58 g/mol | 146.61 g/mol |

| Appearance | White to off-white crystalline solid | Not specified, expected to be similar to the non-deuterated form |

| Boiling Point | 220-225 °C | Not specified, expected to be similar to the non-deuterated form |

| Melting Point | 43-46 °C | Not specified, expected to be similar to the non-deuterated form |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and ether. | Not specified, expected to be similar to the non-deuterated form |

Synthesis of this compound

The synthesis of deuterated aromatic compounds like this compound can be achieved through several methods, most commonly via hydrogen-deuterium (H-D) exchange reactions on the aromatic ring of the non-labeled precursor, 4-Chloro-2-methylphenol.

A plausible synthetic route involves an acid-catalyzed H-D exchange. The ortho and para positions relative to the hydroxyl group on the phenol ring are activated towards electrophilic substitution, making them susceptible to deuteration.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Deuteration

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-Chloro-2-methylphenol in an excess of deuterium oxide (D₂O).

-

Catalysis: Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄).

-

Reaction: Heat the mixture under reflux for a specified period (e.g., 24-48 hours) to facilitate the H-D exchange at the activated positions on the aromatic ring.

-

Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

-

Extraction: Extract the deuterated product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield high-purity this compound.

Analytical Methodology: GC-MS Analysis of Chlorophenols

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like chlorophenols. The following protocol outlines a general procedure for the quantitative analysis of 4-Chloro-2-methylphenol in water samples using this compound as an internal standard.

Caption: Workflow for GC-MS analysis with an internal standard.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

To a 100 mL water sample, add a known amount (e.g., 100 ng) of this compound in a suitable solvent (e.g., methanol).

-

Adjust the sample pH to <2 with sulfuric acid.

-

Perform a liquid-liquid extraction three times with 20 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

To the dried extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

-

Heat the mixture at 60°C for 30 minutes to form the acetate derivatives of the phenols.

-

Cool the mixture and add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.

-

Separate the organic layer and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

4-Chloro-2-methylphenol acetate: m/z 184 (quantification), 142 (qualifier).

-

This compound acetate: m/z 188 (quantification), 146 (qualifier).

-

-

Data Presentation and Quantitative Performance

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables present typical performance characteristics of a validated GC-MS method for the analysis of 4-Chloro-2-methylphenol.

Table 1: Calibration Curve for 4-Chloro-2-methylphenol

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,987 | 1.016 |

| 50 | 754,321 | 149,876 | 5.033 |

| 100 | 1,512,345 | 150,567 | 10.044 |

| Linearity (r²) | \multicolumn{3}{c | }{0.9998} |

Table 2: Precision and Accuracy

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | RSD (%) | Accuracy (%) |

| 2.5 | 2.45 ± 0.12 | 4.9 | 98.0 |

| 25 | 25.8 ± 1.1 | 4.3 | 103.2 |

| 75 | 73.9 ± 3.5 | 4.7 | 98.5 |

Table 3: Recovery in Different Water Matrices

| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=3) | Recovery (%) |

| Deionized Water | 20 | 19.8 ± 0.9 | 99.0 |

| Tap Water | 20 | 18.9 ± 1.2 | 94.5 |

| Wastewater Effluent | 20 | 18.2 ± 1.5 | 91.0 |

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of 4-Chloro-2-methylphenol in various complex matrices. Its use in isotope dilution mass spectrometry effectively mitigates matrix effects and compensates for variations in sample preparation and instrument response. The detailed methodologies and performance data presented in this guide demonstrate the robustness and reliability of this approach, making it the gold standard for researchers, scientists, and drug development professionals who require high-quality quantitative data.[2]

References

principle of isotope dilution using 4-Chloro-2-methylphenol-d4

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry (IDMS) using 4-Chloro-2-methylphenol-d4

Abstract

Isotope Dilution Mass Spectrometry (IDMS) represents a pinnacle of analytical accuracy for quantitative analysis, widely regarded as a definitive measurement method.[1] This guide provides a comprehensive overview of the core principles of IDMS, focusing on the practical application of this compound as a stable isotopically labeled internal standard for the precise quantification of its unlabeled counterpart, 4-Chloro-2-methylphenol. This document details the underlying theory, experimental protocols, data analysis, and applications relevant to researchers, scientists, and professionals in drug development and environmental analysis. The use of a stable isotope-labeled internal standard is crucial for correcting analytical errors introduced by sample handling and matrix effects, ensuring the highest possible analytical specificity and data reliability.[2][3]

Core Principles of Isotope Dilution

Isotope Dilution (ID) is an internal standardization technique used for the precise quantification of chemical substances.[1] The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample containing the native analyte of unknown concentration.[4][5]

The isotopically labeled standard is chemically identical to the analyte, ensuring they exhibit the same behavior during sample preparation, extraction, and analysis.[4] However, it is mass-shifted due to the difference in neutron number, allowing it to be distinguished by a mass spectrometer.[1] After adding the standard and allowing it to equilibrate within the sample matrix, the mixture is analyzed. Instead of relying on the absolute signal intensity of the analyte, which can be affected by matrix interference or sample loss, IDMS utilizes the ratio of the signal from the native analyte to that of the isotopically labeled standard.[1][2] This ratio is directly proportional to the analyte's concentration. Because both the analyte and the standard are affected equally by procedural losses, the ratio remains constant, leading to a highly accurate and precise measurement. This methodology can decrease the uncertainty of measurement results to as low as 1%, a significant improvement over other methods.[1]

Caption: Logical workflow of the isotope dilution principle.

The Internal Standard: this compound

This compound is the deuterium-labeled form of 4-Chloro-2-methylphenol.[6] Deuterium substitution provides a stable, non-radioactive mass shift that is ideal for IDMS applications. As an internal standard, it is used for the quantitative analysis of 4-Chloro-2-methylphenol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6] Its physical and chemical properties are virtually identical to the native compound, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects.

Table 1: Properties of Analyte and Labeled Internal Standard

| Property | 4-Chloro-2-methylphenol (Analyte) | This compound (Standard) |

| Synonyms | 4-Chloro-o-cresol, p-Chloro-o-cresol | 4-Chloro-o-cresol-d4, 5-Chloro-2-hydroxytoluene-d4 |

| CAS Number | 1570-64-5[7] | Not specified, Labeled Compound |

| Molecular Formula | C₇H₇ClO[7] | C₇H₃D₄ClO |

| Molecular Weight | 142.58 g/mol [7][8] | ~146.61 g/mol |

| Appearance | Brown to reddish-brown solid[7] | Not specified |

Experimental Protocol: Quantification of 4-Chloro-2-methylphenol in Water

This protocol provides a detailed methodology for the analysis of 4-Chloro-2-methylphenol in a water sample using IDMS with GC-MS. The procedure is based on common practices for chlorophenol analysis, including solid-phase extraction (SPE).[9][10]

Reagents and Materials

-

4-Chloro-2-methylphenol (analytical standard)

-

This compound solution (internal standard)

-

Methanol, Acetonitrile (HPLC grade)

-

Dichloromethane (DCM)

-

Acetic Anhydride (for derivatization)

-

Potassium Carbonate

-

Deionized Water

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Standard Preparation

-

Calibration Standards: Prepare a series of calibration standards by adding a constant, known amount of the this compound internal standard solution to varying, known amounts of the 4-Chloro-2-methylphenol analyte standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to validate the calibration curve.

Sample Preparation

-

Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.

-

Equilibration: Mix thoroughly to ensure the labeled standard is evenly distributed in the sample.[4]

-

Extraction:

-

Condition an SPE cartridge according to the manufacturer's protocol.

-

Pass the spiked water sample through the cartridge to adsorb the analyte and internal standard.

-

Wash the cartridge to remove interferences.

-

Elute the compounds with a suitable organic solvent like a mixture of methanol and acetonitrile.[9]

-

-

Derivatization (Optional but Recommended for GC-MS):

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Add potassium carbonate and acetic anhydride to the residue to convert the phenols to their more volatile acetate esters. This improves chromatographic performance.[11]

-

Reconstitute the derivatized sample in a suitable solvent for injection.

-

GC-MS Analysis

-

Injection: Inject an aliquot of the prepared sample/standard into the GC-MS system.

-

Chromatography: Use a temperature program that effectively separates the target analyte from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific, characteristic ions for both the native analyte and the d4-labeled internal standard, maximizing sensitivity and selectivity.

Caption: A typical experimental workflow for IDMS analysis.

Data Analysis and Calculation

The concentration of the analyte is calculated based on the measured isotope ratio and the known amount of the added spike.[5] A calibration curve is first generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the series of calibration standards.

The fundamental equation for isotope dilution is:

Cₓ = Cₛ * (Wₛ / Wₓ) * [(Rₛ - Rₘ) / (Rₘ - Rₓ)] * (Mₓ / Mₛ)

Where:

-

Cₓ = Concentration of analyte in the sample (unknown)

-

Cₛ = Concentration of the spike solution

-

Wₓ = Weight of the sample

-

Wₛ = Weight of the spike solution added

-

Rₓ = Isotope ratio of the native analyte

-

Rₛ = Isotope ratio of the spike

-

Rₘ = Isotope ratio of the final mixture

-

Mₓ = Molar mass of the analyte

-

Mₛ = Molar mass of the spike

In practice with chromatographic systems, a response factor (RF) is determined from the calibration curve, and the concentration in the unknown sample is calculated as follows:

Concentrationₓ = (Areaₓ / Areaᵢₛ) * (Amountᵢₛ / RF) * (1 / Sample Volume)

Table 2: Example Calibration Data

| Cal. Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1.0 | 50 | 2,550 | 125,100 | 0.020 |

| 2 | 5.0 | 50 | 12,600 | 124,500 | 0.101 |

| 3 | 25.0 | 50 | 63,100 | 125,500 | 0.503 |

| 4 | 100.0 | 50 | 252,000 | 126,000 | 2.000 |

| 5 | 250.0 | 50 | 630,000 | 125,800 | 5.008 |

Table 3: Example Results for Unknown Samples

| Sample ID | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Unknown 1 | 45,300 | 124,800 | 0.363 | 18.1 |

| Unknown 2 | 110,500 | 125,100 | 0.883 | 44.2 |

Advantages and Applications

The primary advantage of IDMS is its ability to provide highly accurate and precise results by compensating for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.[2] This makes it the "gold standard" for quantitative analysis in complex matrices.[2]

Applications include:

-

Environmental Monitoring: Quantifying trace levels of pollutants like chlorophenols, pesticides, and dioxins in water, soil, and biological tissues.[4]

-

Drug Development: Measuring drug and metabolite concentrations in biological fluids (blood, urine) to accurately characterize pharmacokinetics (absorption, distribution, metabolism, and excretion).[4]

-

Food Safety: Verifying the authenticity of food products and quantifying contaminants such as mycotoxins.[2][4]

-

Clinical Chemistry: Used in the development of certified reference materials and for the validation of clinical biomarkers.[3]

Conclusion

The principle of isotope dilution, particularly when coupled with mass spectrometry, offers unparalleled accuracy in quantitative analysis. The use of a dedicated isotopically labeled internal standard, such as this compound, is fundamental to this approach. By adding a known quantity of the labeled standard at the beginning of the workflow, the method effectively negates variations from sample preparation and matrix effects. This robust methodology provides the high-quality, defensible data required in demanding fields like drug development, clinical diagnostics, and environmental science.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. osti.gov [osti.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Chloro-2-methylphenol | CymitQuimica [cymitquimica.com]

- 8. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Intricacies of 4-Chloro-2-methylphenol-d4: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and core properties of 4-Chloro-2-methylphenol-d4. Primarily utilized as an internal standard in quantitative analyses and as a tracer in metabolic studies, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental integrity. While this guide focuses on the deuterated form, the safety and handling protocols are largely extrapolated from the well-documented non-deuterated analogue, 4-Chloro-2-methylphenol, due to their near-identical chemical reactivity in terms of immediate hazards.

Section 1: Chemical and Physical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for its proper use and storage. The following table summarizes key quantitative data for 4-Chloro-2-methylphenol, which is expected to be nearly identical for its deuterated counterpart.

| Property | Value | Source |

| Molecular Formula | C₇H₃D₄ClO | [1] |

| Molecular Weight | 146.61 g/mol | [1] |

| CAS Number | 1219804-06-4 | [1] |

| Appearance | White to off-white or beige solid/crystals | [1][2][3] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 220-225 °C at 760 mmHg | [2] |

| Flash Point | 103 °C / 217.4 °F | [2] |

| Solubility | Insoluble in water. Soluble in alcohol-based organic solvents. | [4][5] |

| Odor | Odorless to mild phenolic odor | [2][3][4] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Hazard Classification:

| Hazard | Category | Description |

| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Irritation | Category 1 | Causes severe eye damage.[2][3] |

| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[3][6] |

Personal Protective Equipment (PPE):

A critical aspect of safe handling involves the consistent and correct use of personal protective equipment.

Figure 1: Recommended Personal Protective Equipment Workflow.

Section 3: Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of the compound and prevent accidental exposure or contamination.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Avoid generating dust.[7]

-

Do not breathe dust, fumes, or vapors.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep away from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals like copper.[2]

-

Do not eat, drink, or smoke in the handling area.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

-

Store in a designated corrosives area.[2]

-

Keep away from heat and sources of ignition.[2]

-

Store locked up.[6]

Section 4: Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7] |

Spill Response Protocol:

The following diagram outlines the logical steps for responding to a spill of this compound.

Figure 2: Logical Workflow for Spill Response.

Section 5: Experimental Protocols and Applications

As a deuterated standard, this compound is primarily used in analytical chemistry.

General Protocol for Use as an Internal Standard:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

-

Spiking of Samples: Add a precise volume of the internal standard stock solution to all calibration standards, quality control samples, and unknown samples.

-

Sample Preparation: Perform the necessary extraction, derivatization, or dilution steps for the samples.

-

Analytical Measurement: Analyze the samples using an appropriate technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: Determine the concentration of the non-deuterated analyte in the unknown samples by calculating the ratio of the analyte's response to the internal standard's response and comparing it to the calibration curve.

The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Section 6: Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. This substance should not be disposed of with household garbage and should not be allowed to enter the sewage system.[8] Dispose of the contents and container to an authorized hazardous or special waste collection point.[6]

This technical guide is intended to provide essential information for the safe handling and use of this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) for this product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.cn]

- 4. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. southwest.tn.edu [southwest.tn.edu]

- 8. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Environmental Fate of 4-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylphenol (4C2MP), a chlorinated phenolic compound, is utilized as an intermediate in the synthesis of pharmaceuticals and is also a degradation product of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1] Its presence in the environment raises concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the environmental fate of 4C2MP, detailing its degradation through biological and light-induced processes, its mobility in soil, and its potential to accumulate in living organisms. This document is intended to serve as a resource for researchers and professionals involved in environmental risk assessment and drug development by consolidating key quantitative data, experimental methodologies, and degradation pathways.

Physicochemical Properties

A thorough understanding of the environmental behavior of 4-Chloro-2-methylphenol begins with its fundamental physicochemical properties, which are summarized in the table below. These characteristics, including its moderate octanol-water partition coefficient (log Kow) and Henry's Law constant, suggest a moderate potential for bioaccumulation and volatilization from aquatic systems.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [2] |

| Molecular Weight | 142.58 g/mol | [2] |

| Water Solubility | 6,800 mg/L (at 25°C) | [2] |

| Vapor Pressure | 0.02 mmHg (at 25°C) | [2] |

| Henry's Law Constant | 1.1 x 10⁻⁶ atm·m³/mol (at 25°C) | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 2.78 | [2] |

| pKa | 9.71 | [2] |

Environmental Fate and Transport

The environmental persistence and distribution of 4C2MP are governed by a combination of biotic and abiotic processes. The following sections detail the key pathways of its transformation and movement within various environmental compartments.

Biodegradation

Biodegradation is a primary mechanism for the removal of 4C2MP from soil and water. The process can occur under both aerobic and anaerobic conditions, involving different microbial pathways and resulting in a variety of intermediate and final products.

Under aerobic conditions, microorganisms can utilize 4C2MP as a source of carbon and energy. The degradation pathway often involves an initial hydroxylation of the aromatic ring, followed by ring cleavage. A notable pathway is the modified ortho-cleavage route, which has been observed in a Gram-negative bacterial strain, S1, isolated from activated sludge.[3] In this pathway, 4C2MP is metabolized to 2-methyl-4-carboxymethylenebut-2-en-4-olide as a transient intermediate.[3] The enzymes involved in the degradation of chlorinated phenols, such as dichlorophenol hydroxylase and catechol 1,2-dioxygenase, are often induced in the presence of these compounds.[3]

The aerobic biodegradation of 4C2MP is influenced by the tfd (2,4-D degradation) gene cluster found in some bacteria. The process is initiated by the cleavage of the ether bond by a dioxygenase encoded by the tfdA gene, yielding 4-chloro-2-methylphenol.[4] Subsequently, a chlorophenol hydroxylase, encoded by the tfdB gene, hydroxylates 4C2MP to 3-chloro-5-methylcatechol.[4] This is followed by ortho-cleavage of the catechol ring by catechol 1,2-dioxygenase (tfdC), leading to the formation of 2-chloro-4-methyl-cis,cis-muconate, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.[4]

Aerobic Biodegradation of 4-Chloro-2-methylphenol

References

- 1. Organization and Regulation of Pentachlorophenol-Degrading Genes in Sphingobium chlorophenolicum ATCC 39723 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 4-Chloro-2-methylphenol-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 4-Chloro-2-methylphenol-d4 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the deuterated analog of 4-Chloro-2-methylphenol and is commonly used as an internal standard in analytical chemistry.[1] This protocol is designed to be a comprehensive guide, covering sample preparation, GC-MS instrumentation, and data analysis.

Introduction

4-Chloro-2-methylphenol, a chlorinated phenolic compound, is utilized in the manufacturing of pharmaceuticals and agricultural chemicals.[2] Its presence in environmental samples and biological matrices is of interest due to its potential toxicity. Accurate quantification is crucial, and the use of a deuterated internal standard like this compound is the gold standard for achieving high accuracy and precision in GC-MS analysis by correcting for matrix effects and variations during sample preparation and injection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of 4-Chloro-2-methylphenol from aqueous samples such as wastewater or biological fluids.

Materials:

-

SPE Cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Hydrochloric Acid (HCl)

-

Sodium Sulfate (anhydrous)

-

Nitrogen gas, high purity

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample pH Adjustment: Acidify the aqueous sample (e.g., 100 mL) to a pH of 2 with hydrochloric acid.

-

Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5 mL of dichloromethane.

-

Condition the cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of acidified deionized water (pH 2). Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of acidified deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of dichloromethane into a clean collection tube.

-

Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Derivatization: Proceed to the derivatization step.

Derivatization

To improve the volatility and chromatographic behavior of the phenolic compounds, a derivatization step is often necessary. Silylation is a common and effective method.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable solvent

-

Heating block or water bath

Procedure:

-

To the 1 mL concentrated extract from the SPE step, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 70°C for 30 minutes in a heating block or water bath.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following are typical instrument parameters, which may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The following ions are recommended for monitoring. The exact m/z for the deuterated standard may vary slightly based on the specific isotopic purity.

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 4-Chloro-2-methylphenol (TMS derivative) | 214 | 199 |

| This compound (TMS derivative) | 218 | 203 |

Note: The mass spectrum of the underivatized 4-Chloro-2-methylphenol shows characteristic ions at m/z 142 (molecular ion) and 107.[3] The TMS-derivatized compound will have a higher molecular weight.

Data Presentation and Analysis

Calibration

Prepare a series of calibration standards containing known concentrations of 4-Chloro-2-methylphenol and a constant concentration of the internal standard (this compound). Process these standards using the same sample preparation and derivatization procedure as the unknown samples.

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Quantification

The concentration of 4-Chloro-2-methylphenol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and using the calibration curve to determine the corresponding concentration.

Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of 4-Chloro-2-methylphenol using a deuterated internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-Chloro-2-methylphenol using this compound as an internal standard. The use of solid-phase extraction for sample cleanup and derivatization prior to GC-MS analysis ensures high sensitivity and accuracy, making this method suitable for a wide range of research and drug development applications. Adherence to good laboratory practices and proper instrument calibration are essential for reliable results.

References

Application Note: High-Sensitivity Analysis of Chlorophenols in Water by LC-MS/MS using 4-Chloro-2-methylphenol-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a range of chlorophenols in water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. To ensure accuracy and precision, 4-Chloro-2-methylphenol-d4 is employed as an internal standard. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level quantification of these priority pollutants.

Introduction

Chlorophenols are a class of chemical compounds that are widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals.[1][2] Due to their toxicity and persistence in the environment, several chlorophenols are listed as priority pollutants by regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[1] Consequently, sensitive and reliable analytical methods are required for their monitoring in various environmental matrices, particularly in drinking and surface water.[3][4]

Isotope dilution mass spectrometry is a powerful technique for accurate quantification as it effectively corrects for matrix effects and variations during sample preparation and analysis.[5][6] This application note describes an LC-MS/MS method that employs the deuterated internal standard, this compound, for the precise and accurate measurement of multiple chlorophenols in water.

Experimental

Materials and Reagents

All standards and reagents should be of high purity (analytical grade or higher).

-

Chlorophenol Standards: 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 2,4,5-trichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol.

-

Internal Standard: this compound

-

Solvents: Methanol, Acetonitrile (LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate, Ultrapure water

-

Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or similar)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to concentrate the analytes and remove potential matrix interferences.

-